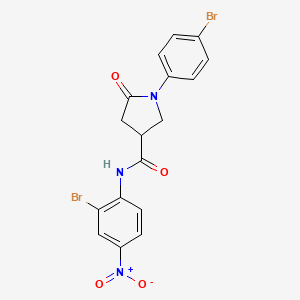![molecular formula C18H22N2O4S B11617865 N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11617865.png)
N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound may exhibit unique properties due to the presence of both methanesulfonamido and acetamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves the following steps:
Formation of Methanesulfonamide Intermediate: The reaction between 2-methoxyaniline and methanesulfonyl chloride in the presence of a base such as triethylamine can yield the methanesulfonamide intermediate.
Acylation Reaction: The intermediate is then reacted with 3,5-dimethylphenylacetic acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigation of its pharmacological properties as an anti-inflammatory or antimicrobial agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folic acid synthesis in bacteria, leading to antibacterial effects. The compound may interact with specific proteins or enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
N-(2-Methoxyphenyl)methanesulfonamide: A related compound with similar functional groups.
N-(3,5-Dimethylphenyl)acetamide: A compound with a similar aromatic structure.
Uniqueness
N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to the combination of methanesulfonamido and acetamide groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-13-9-14(2)11-15(10-13)19-18(21)12-20(25(4,22)23)16-7-5-6-8-17(16)24-3/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
FJXYDMRLWTWLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-phenyl)-hydrazono]-2-methyl-4,5-dioxo-1-phenyl-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B11617796.png)
![2-chloro-7-ethoxy-3-{3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-yl}quinoline](/img/structure/B11617798.png)
![Ethyl 1-[(2-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11617806.png)
![1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione](/img/structure/B11617814.png)
![N'-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B11617826.png)
![methyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11617830.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11617834.png)
![3-amino-N-(1-phenylethyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11617835.png)
![butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11617841.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B11617847.png)

![2-[[4-[4-(1,1-Dimethylethyl)phenyl]-4-oxobutyl]thio]-4-(2-furanyl)-4,6,7,8-tetrahydro-5-hydroxy-3-quinolinecarbonitrile](/img/structure/B11617859.png)
![Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11617866.png)
![[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11617873.png)
